molecular formula C22H26N2O4 B267460 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B267460
M. Wt: 382.5 g/mol
InChI Key: HFJGJWFXBOFEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of the protein tyrosine kinase, which makes it a valuable tool in scientific research.

Scientific Research Applications

3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a potent inhibitor of protein tyrosine kinase, which makes it a valuable tool in scientific research. It has been used in various studies to investigate the role of protein tyrosine kinase in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been used to study the signaling pathways involved in cancer and other diseases.

Mechanism of Action

3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits protein tyrosine kinase by binding to the ATP-binding site of the kinase domain. This prevents the transfer of phosphate groups from ATP to tyrosine residues on target proteins, which disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
The inhibition of protein tyrosine kinase by 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has various biochemical and physiological effects. It can lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It can also affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and cell differentiation.

Advantages and Limitations for Lab Experiments

The use of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments has several advantages. It is a potent and selective inhibitor of protein tyrosine kinase, which makes it a valuable tool in studying the role of protein tyrosine kinase in various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to the use of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of the results. It can also have off-target effects on other kinases, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the use of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in scientific research. One direction is to investigate its role in the treatment of cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, which makes it a potential candidate for cancer therapy. Another direction is to investigate its role in other cellular processes such as cell differentiation, DNA repair, and immune system regulation. Finally, the development of more potent and selective inhibitors of protein tyrosine kinase based on the structure of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is also a promising direction for future research.
Conclusion:
In conclusion, 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a valuable tool in scientific research due to its potent inhibition of protein tyrosine kinase. It has various scientific research applications, including the investigation of the role of protein tyrosine kinase in various cellular processes and the development of cancer therapies. The synthesis method of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is relatively easy, and it has several advantages and limitations for lab experiments. Finally, there are many future directions for the use of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in scientific research, including investigating its role in cancer therapy and other cellular processes and developing more potent and selective inhibitors of protein tyrosine kinase.

Synthesis Methods

The synthesis of 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 3-amino-N-(4-butoxyphenyl)benzamide with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

properties

Product Name

3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

3-butoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-3-12-28-20-9-5-6-17(16-20)21(25)23-19-8-4-7-18(15-19)22(26)24-10-13-27-14-11-24/h4-9,15-16H,2-3,10-14H2,1H3,(H,23,25)

InChI Key

HFJGJWFXBOFEJX-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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